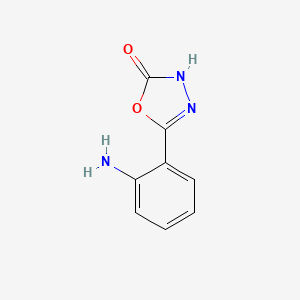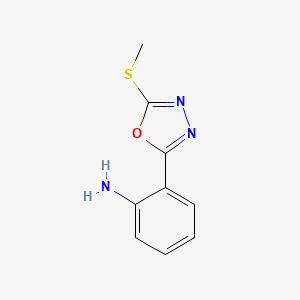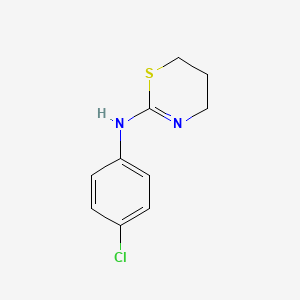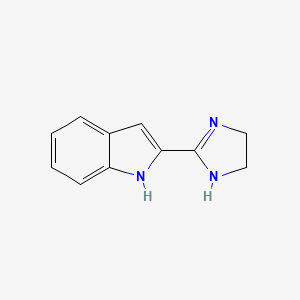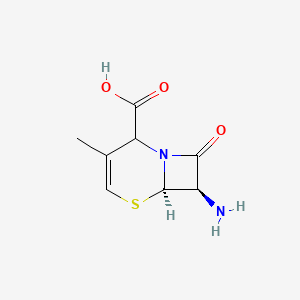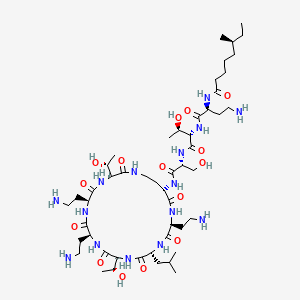
Unii-K82TF60S44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:
Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.
Extraction: Separation of the antibiotic from the fermentation broth using solvents.
Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.
化学反应分析
Types of Reactions
Polymyxin D1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
科学研究应用
Polymyxin D1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.
Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.
Industry: Used in the development of new antibiotics and antimicrobial agents.
作用机制
Polymyxin D1 exerts its antibacterial effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The molecular targets include the LPS molecules and the bacterial cell membrane, and the pathways involved are related to membrane disruption and cell lysis .
相似化合物的比较
Polymyxin D1 is similar to other polymyxins, such as Polymyxin B and Polymyxin E (colistin). it has unique structural features that differentiate it from these compounds . For example, Polymyxin D1 has a distinct amino acid sequence and stereochemistry, which may contribute to its specific antibacterial activity .
List of Similar Compounds
- Polymyxin B
- Polymyxin E (colistin)
- Polymyxin A
- Polymyxin C
属性
CAS 编号 |
10072-50-1 |
|---|---|
分子式 |
C50H93N15O15 |
分子量 |
1144.37 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



